
3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid
Descripción general
Descripción
3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid is a useful research compound. Its molecular formula is C12H12N2O5S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, also known by its CAS number 436088-77-6, is a compound that belongs to the class of benzoic acid derivatives. Its unique structural features, including a thiazolidine ring and multiple hydroxymethyl groups, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of 296.3 g/mol. The compound's structure is characterized by the following features:
- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
- Hydroxymethyl groups : Contribute to the compound's reactivity and solubility.
Antibacterial Properties
Research indicates that this compound may exhibit significant antibacterial activity. In studies involving derivatives of thiazoles and thiazolidinones, compounds with structural similarities demonstrated potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Reference Drug (e.g., Ampicillin) | 0.03 - 0.06 | Streptococcus pneumoniae |
Preliminary data suggest that this compound might have a binding affinity for key bacterial targets such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
The proposed mechanism of action involves the inhibition of bacterial topoisomerases. Research has shown that compounds similar to this compound can inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV with IC50 values ranging from 0.0033 to 0.046 μg/mL . This dual-target inhibition may contribute to their reduced spontaneous frequency of resistance compared to traditional antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments against human cell lines have indicated that certain derivatives do not exhibit significant toxicity at therapeutic concentrations. For example, compounds tested against HepG2 liver cells showed no adverse effects at concentrations exceeding their MIC values . This suggests a favorable safety profile for potential therapeutic applications.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of S. aureus. The study found that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin. The results highlighted the potential of these compounds as alternatives in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
In another study focusing on structure-activity relationships, modifications to the thiazolidine ring and hydroxymethyl groups were systematically analyzed to determine their impact on biological activity. The findings suggested that specific substitutions could enhance antibacterial potency while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclocondensation of substituted thiazole precursors with benzoic acid derivatives. For example, thiazole rings can be formed via refluxing hydrazides with DMSO (65% yield) followed by coupling with aldehydes in ethanol under acidic conditions . Intermediate characterization includes TLC monitoring, melting point determination, and IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3200 cm⁻¹) .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Methodology : Use elemental analysis (C, H, N) to confirm empirical formulas (e.g., deviations <0.4% indicate purity) and UV-Vis spectroscopy to detect π→π* transitions in conjugated systems (e.g., λmax ~300–400 nm) . HNMR is critical for verifying substituent positions; for instance, aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while hydroxymethyl groups resonate at δ 4.5–5.0 ppm .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology : Refer to safety data sheets (SDS) for hazard classification (e.g., acute toxicity, skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis of the thiazole ring or oxidation of hydroxymethyl groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected HNMR peaks) be resolved during structural elucidation?
- Methodology : Cross-validate with complementary techniques:
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray crystallography : Resolve ambiguities via SHELXL refinement (e.g., hydrogen bonding networks, torsion angles) .
Q. What strategies optimize reaction yields when synthesizing thiazole-benzoic acid hybrids?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (30–50 min vs. 18 hours) and improves yields (92–96%) by enhancing energy transfer .
- Catalyst screening : Test bases like K₂CO₃ or Et₃N to accelerate coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol .
Q. How can crystallographic data (e.g., twinned crystals) be refined to resolve ambiguities in the compound’s 3D structure?
- Methodology : Use SHELXL for high-resolution refinement:
- Apply TWIN/BASF commands to model twinning ratios.
- Restrain bond lengths/angles using DFIX and SADI instructions.
- Validate with R-factor convergence (<5% discrepancy) and Fo-Fc maps .
Q. What experimental approaches determine the acidity constants (pKa) of phenolic and carboxylic protons in this compound?
- Methodology :
- Potentiometric titration : Titrate in aqueous-organic solvents (e.g., 50% MeOH) to measure proton dissociation.
- UV-pH titration : Monitor absorbance shifts (e.g., phenolic deprotonation at λmax ~270 nm) and fit data to Henderson-Hasselbalch equations .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?
- Troubleshooting steps :
Purification : Recrystallize from ethanol/water to remove unreacted starting materials.
Moisture content : Perform Karl Fischer titration to account for hydrated water.
Alternative techniques : Use XPS or combustion analysis for cross-validation .
Q. If HPLC purity exceeds 95% but biological activity is inconsistent, what analytical follow-ups are warranted?
- Methodology :
Propiedades
IUPAC Name |
3-[[5,5-bis(hydroxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-5-12(6-16)10(19)14-11(20-12)13-8-3-1-2-7(4-8)9(17)18/h1-4,15-16H,5-6H2,(H,17,18)(H,13,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXITBDGKFFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(S2)(CO)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353582 | |
Record name | 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436088-77-6 | |
Record name | 3-[[4,5-Dihydro-5,5-bis(hydroxymethyl)-4-oxo-2-thiazolyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.